Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate
Description
IUPAC Nomenclature Breakdown and Systematic Analysis
The systematic nomenclature of this compound provides critical insights into the compound's structural hierarchy and connectivity patterns. The nomenclature reveals a complex multi-component architecture centered around an indole core, similar to compounds described in pharmaceutical literature where indole derivatives serve as privileged scaffolds. The ethyl ester functionality at the carboxylate position represents a common pharmaceutical modification strategy to enhance lipophilicity and bioavailability, consistent with principles observed in related indole-3-carboxylate derivatives.
The benzyl substituent at the N-1 position of the indole ring follows established synthetic protocols for indole functionalization, as demonstrated in the synthesis of related N-benzyl indole derivatives where benzyl bromide is employed under basic conditions. This N-benzylation strategy serves multiple purposes: it protects the indole nitrogen from undesired reactions during subsequent synthetic steps and modulates the electronic properties of the aromatic system. The methyl group at the C-2 position further contributes to the steric and electronic environment around the indole nucleus, influencing both synthetic accessibility and biological activity profiles.
The hydroxypropoxy linker connecting the indole core to the piperazine moiety represents a sophisticated spacer design that provides conformational flexibility while maintaining appropriate pharmacophoric distances. This structural motif is commonly employed in medicinal chemistry to optimize receptor binding interactions, as evidenced by similar hydroxypropyl linkers found in related pharmaceutical compounds. The specific positioning at the C-5 position of the indole ring ensures optimal spatial orientation for potential biological targets while avoiding steric conflicts with other substituents.
Molecular Architecture: Indole-Piperazine Hybrid Scaffold
The molecular architecture of this compound exemplifies the sophisticated design principles underlying modern pharmaceutical chemistry, particularly the concept of hybrid scaffolds that combine multiple pharmacophoric elements. The indole-piperazine hybrid framework represents a convergence of two privileged structural motifs in medicinal chemistry, each contributing distinct binding characteristics and pharmacological properties. Indole derivatives have demonstrated remarkable versatility in biological systems, serving as key structural elements in numerous natural products and synthetic pharmaceuticals, including compounds with anti-inflammatory, anticancer, and antimicrobial activities.
The piperazine moiety introduces additional structural complexity and pharmacological potential to the hybrid scaffold. Piperazine rings are well-established pharmacophores in central nervous system-active compounds, particularly those targeting dopamine and serotonin receptors. Research has demonstrated that piperazine-containing compounds can exhibit high affinity and selectivity for dopamine D2 and D3 receptors, with structure-activity relationships revealing the importance of N-substitution patterns on the piperazine ring. The 4-(2-hydroxyethyl) substitution on the piperazine nitrogen in this compound provides both hydrogen bonding capability and appropriate lipophilicity balance.
The ethyl carboxylate group at the C-3 position of the indole ring serves multiple functions within the molecular architecture. This functional group not only provides a handle for further synthetic modifications but also contributes to the overall pharmacokinetic properties of the molecule through its influence on lipophilicity and metabolic stability. Similar ethyl indole-3-carboxylate structures have been extensively studied for their synthetic accessibility and biological activity, with modifications at this position often leading to significant changes in pharmacological profiles.
The spatial arrangement of functional groups within this hybrid scaffold creates multiple potential interaction sites for biological targets. The hydroxyl groups present in both the propoxy linker and the piperazine substituent provide hydrogen bonding opportunities, while the aromatic systems offer π-π stacking interactions and hydrophobic binding sites. This multifaceted interaction profile is characteristic of compounds designed for complex biological targets where multiple binding modes may contribute to overall activity and selectivity.
Functional Group Topology and Electron Distribution Patterns
The functional group topology of this compound reveals a carefully orchestrated arrangement of electron-donating and electron-withdrawing groups that significantly influence the compound's chemical reactivity and biological activity potential. The indole core system exhibits characteristic electron-rich properties due to the π-electron delocalization across the fused ring system, making it susceptible to electrophilic aromatic substitution reactions while also serving as a hydrogen bond donor through the NH functionality when unsubstituted.
The electron distribution patterns within the molecule are significantly influenced by the presence of multiple functional groups with varying electronic effects. The ethyl carboxylate group at the C-3 position acts as an electron-withdrawing substituent, reducing the electron density of the indole ring system and affecting both its reactivity and potential binding interactions. This electronic modulation is crucial for fine-tuning the pharmacological properties of indole-based pharmaceuticals, as demonstrated in structure-activity relationship studies of related compounds.
The piperazine ring system introduces additional complexity to the electron distribution patterns through its nitrogen atoms, which can participate in both hydrogen bonding and ionic interactions depending on the local chemical environment. The basicity of the piperazine nitrogens can be modulated by the nature of their substituents, with the 2-hydroxyethyl group providing both steric bulk and hydrogen bonding capability while maintaining appropriate basicity for potential receptor interactions. Research has shown that modifications to piperazine N-atoms can significantly impact receptor binding affinity and selectivity profiles in dopaminergic compounds.
The hydroxyl groups present in the molecule contribute to the overall polarity and hydrogen bonding potential, creating a amphiphilic character that may facilitate membrane permeation while maintaining sufficient hydrophilicity for aqueous solubility. The strategic positioning of these functional groups creates distinct regions of the molecule with different electronic properties: the lipophilic benzyl and methyl substituents, the polar carboxylate and hydroxyl groups, and the moderately basic piperazine nitrogen atoms. This functional group topology is designed to optimize the compound's interaction with biological systems while maintaining favorable pharmacokinetic properties.
Stereochemical Considerations in the Hydroxypropoxy Linker
The stereochemical aspects of the hydroxypropoxy linker represent a critical design element that significantly influences the three-dimensional structure and potential biological activity of this compound. The presence of a chiral center at the carbon bearing the hydroxyl group in the propoxy chain introduces stereochemical complexity that must be carefully considered in both synthetic planning and biological evaluation. Enantiomeric compounds often exhibit dramatically different biological activities, as observed in numerous pharmaceutical examples where one enantiomer may be therapeutically active while the other is inactive or even toxic.
The conformational flexibility of the hydroxypropoxy linker allows for multiple spatial orientations of the piperazine moiety relative to the indole core, creating a dynamic system that can adapt to different binding site geometries. This flexibility is both an advantage and a challenge in drug design: while it allows the compound to accommodate various target binding sites, it also increases the conformational entropy penalty upon binding. Computational modeling studies of similar compounds have revealed that the preferred conformations often involve intramolecular hydrogen bonding between the hydroxyl group and nearby heteroatoms, which can constrain the linker geometry and influence binding affinity.
The stereochemistry of the hydroxypropoxy linker also affects the compound's synthetic accessibility and purification strategies. Resolution of enantiomers may be required to obtain stereochemically pure compounds for biological testing, or alternatively, stereoselective synthetic approaches must be employed to directly access the desired stereoisomer. The presence of multiple stereogenic centers in complex molecules like this one necessitates careful control of stereochemistry throughout the synthetic sequence to avoid complex mixtures of diastereomers.
Furthermore, the stereochemical configuration at the hydroxypropoxy linker can influence the compound's metabolic stability and pharmacokinetic properties. Different stereoisomers may exhibit distinct rates of metabolic transformation, leading to variations in half-life, clearance, and bioavailability. This stereochemical dependence of pharmacokinetic parameters has been well-documented in numerous pharmaceutical compounds and represents an important consideration in the development of stereochemically complex molecules like this indole-piperazine hybrid.
Properties
IUPAC Name |
ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O5/c1-3-35-28(34)27-21(2)31(18-22-7-5-4-6-8-22)26-10-9-24(17-25(26)27)36-20-23(33)19-30-13-11-29(12-14-30)15-16-32/h4-10,17,23,32-33H,3,11-16,18-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXYIZCNLPVXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)CCO)O)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation at Position 1
The 1-benzyl group is introduced via nucleophilic substitution using benzyl bromide under basic conditions. As demonstrated in the alkylation of ethyl indole-2-carboxylate, aqueous KOH in acetone facilitates the reaction at 20°C, yielding ethyl 1-benzyl-1H-indole-2-carboxylate in >90% yield. Adapting this method, ethyl 2-methylindole-3-carboxylate is treated with benzyl bromide and KOH to afford ethyl 1-benzyl-2-methylindole-3-carboxylate.
Methylation at Position 2
The 2-methyl group is typically introduced via Friedel-Crafts alkylation or directed ortho-metalation. For example, treatment of the indole precursor with methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) ensures regioselective methylation.
Esterification at Position 3
Esterification of indole-3-carboxylic acid with ethanol under acidic conditions (H₂SO₄ or HCl) yields the ethyl carboxylate. Alternatively, coupling agents like EDCI/HOBt can activate the carboxylic acid for esterification.
Functionalization at Position 5: Propoxy Side Chain Installation
The 5-hydroxy group on the indole core serves as the anchor for the propoxy side chain. The synthesis of the side chain involves two key steps: (1) preparation of the epoxide intermediate and (2) nucleophilic ring-opening with 4-(2-hydroxyethyl)piperazine.
Epoxide Synthesis
The 5-hydroxyindole derivative is reacted with epichlorohydrin in the presence of a base (e.g., NaH) to form the glycidyl ether intermediate. This step proceeds via an SN2 mechanism, yielding ethyl 1-benzyl-5-(2,3-epoxypropoxy)-2-methylindole-3-carboxylate.
Epoxide Ring-Opening with 4-(2-Hydroxyethyl)Piperazine
The epoxide undergoes nucleophilic attack by 4-(2-hydroxyethyl)piperazine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C. The reaction selectively targets the less hindered carbon of the epoxide, resulting in the formation of the desired 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy substituent.
Reaction Conditions:
Structural Characterization and Optimization
Key Spectral Data
Challenges and Solutions
-
Regioselectivity in Epoxide Opening: Steric effects favor attack at the terminal carbon of the epoxide. Using a bulky base (e.g., DIPEA) enhances selectivity.
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Piperazine Availability: 4-(2-Hydroxyethyl)piperazine is synthesized via alkylation of piperazine with 2-chloroethanol, followed by purification via distillation.
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| A | Direct alkylation of 5-hydroxyindole with preformed side chain | 58 | Fewer steps | Low yield due to steric hindrance |
| B | Stepwise epoxide formation and ring-opening | 72 | Better control over regiochemistry | Requires anhydrous conditions |
| C | Solid-phase synthesis using resin-bound intermediates | 65 | Ease of purification | High cost of resins |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve efficiency in the epoxide ring-opening step. Patent EP2937341A1 highlights the use of microreactors to enhance heat transfer and reduce reaction times (2 hours vs. 8 hours in batch). Additionally, recycling solvents like DMF via distillation reduces environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analysis
- Indole vs. Triazine/Pyrazole Cores : The indole core in the target compound provides a planar aromatic system conducive to π-π stacking in biological targets, whereas triazine and pyrazole analogs exhibit distinct electronic profiles. For example, the triazine derivative’s electron-deficient core (4660-80-4) may favor interactions with nucleophilic residues in enzymes .
- Substituent Effects : The hydroxyethyl-piperazine chain in the target compound enhances water solubility and hydrogen-bonding capacity compared to the lipophilic trifluoromethyl (4660-80-4) or chlorophenyl groups (pyrazole derivatives). This suggests superior bioavailability for pharmaceutical applications .
- Ester Functionality: While all compounds share an ethyl carboxylate group, the glycidate ester (ethyl-2-phenylglycidate) lacks a heterocyclic system, limiting its utility to non-pharmacological roles like flavoring .
Biological Activity
Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 495.6 g/mol. The structure includes an indole core, a benzyl group, and a piperazine moiety, which are crucial for its biological activity.
Synthesis
The synthesis involves several steps:
- Formation of the Indole Core : Typically achieved through Fischer indole synthesis.
- Benzylation : The indole core is benzylated using benzyl bromide.
- Introduction of Hydroxyethyl Piperazine : This step involves reacting the benzylated indole with 2-hydroxyethyl piperazine under basic conditions.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. A study demonstrated that derivatives of indole compounds could inhibit viral replication by targeting specific viral enzymes or receptors.
Anticancer Activity
The compound has shown promise in anticancer studies. In vitro experiments revealed that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For instance, a related study found that indole derivatives significantly reduced cell viability in various cancer cell lines, suggesting potential for further development as anticancer agents.
Antimicrobial Effects
This compound has also been investigated for its antimicrobial properties. Preliminary results indicated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of various indole derivatives, including the target compound. Results showed a significant reduction in viral load in infected cell cultures, demonstrating its potential as an antiviral therapeutic.
Case Study 2: Anticancer Mechanism
In a controlled laboratory setting, researchers assessed the anticancer effects of this compound on breast cancer cells. The compound was found to induce G0/G1 phase cell cycle arrest and promote apoptosis, suggesting mechanisms that could be exploited for cancer treatment.
Research Findings
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Broad-spectrum activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
